N-(4-aminobenzyl)pivalamide

Description

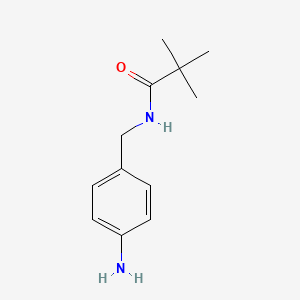

N-(4-Aminobenzyl)pivalamide is a benzyl-substituted pivalamide derivative characterized by a pivaloyl group (tert-butyl carbonyl) attached to a benzylamine scaffold with an amino (-NH2) substituent at the para position of the aromatic ring. This structural combination makes the compound a candidate for applications in medicinal chemistry, particularly in drug design where stability and solubility are critical.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |

InChI Key |

XUPKULYKSHBJBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

N-Alkylation of Amines with Alcohols: One common method involves the N-alkylation of 4-aminobenzylamine with 2,2-dimethylpropionyl chloride under basic conditions.

Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with 2,2-dimethylpropionamide in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules .

- Employed in the development of novel catalysts and ligands for organic reactions .

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms .

- Utilized in the synthesis of peptide-based drugs and biomolecules .

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory agent .

- Studied for its role in drug delivery systems due to its ability to form stable conjugates with various drugs .

Industry:

- Used in the production of specialty chemicals and materials .

- Applied in the development of advanced polymers and resins.

Mechanism of Action

Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-aminobenzyl)pivalamide to other N-benzylpivalamides and related derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies. Data are compiled from the provided evidence (see tables and references).

Structural and Substituent Variations

Key structural differences among analogs lie in the substituents on the benzyl ring or adjacent aromatic systems. These modifications influence electronic properties, steric bulk, and intermolecular interactions.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and crystallinity:

- Electron-withdrawing groups (e.g., -CF3 in ) reduce melting points (77–83°C) due to disrupted crystallinity.

- Methyl groups (e.g., 2',4-dimethyl in ) increase melting points (122–125°C) via enhanced van der Waals interactions.

- Amino groups (hypothesized for this compound) likely improve aqueous solubility compared to non-polar analogs but may lower melting points due to hydrogen-bonding competition.

Reactivity and Functionalization

- Lithiation : N-Benzylpivalamides undergo regioselective lithiation at benzylic or aromatic positions, depending on substituents. Methyl or methoxy groups direct lithiation to specific sites .

- C–H Arylation: Pivalamides like N-(m-tolyl)pivalamide undergo ortho-C–H arylation under silver-free conditions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.